3-(5-Bromo-2-fluorophenyl)propanal
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Overview
Description
3-(5-Bromo-2-fluorophenyl)propanal is an organic compound with the molecular formula C9H8BrFO. It is a derivative of propanal, where the propanal group is substituted with a 5-bromo-2-fluorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-fluorobenzene to obtain 5-bromo-2-fluorobenzene, which is then subjected to a Friedel-Crafts acylation reaction with propanal to yield the desired compound .
Industrial Production Methods
Industrial production of 3-(5-Bromo-2-fluorophenyl)propanal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as aluminum chloride or other Lewis acids are often employed to facilitate the Friedel-Crafts acylation reaction .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 3-(5-Bromo-2-fluorophenyl)propanoic acid.
Reduction: 3-(5-Bromo-2-fluorophenyl)propanol.
Substitution: Various substituted phenylpropanals depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)propanal depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In substitution reactions, the bromine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling mechanism .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-fluorophenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(5-Bromo-2-fluorophenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
3-(5-Bromo-2-fluorophenyl)propanal is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C9H8BrFO |
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Molecular Weight |
231.06 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)propanal |
InChI |
InChI=1S/C9H8BrFO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2 |
InChI Key |
IRQIWIGKACVWQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCC=O)F |
Origin of Product |
United States |
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